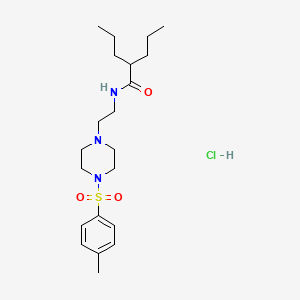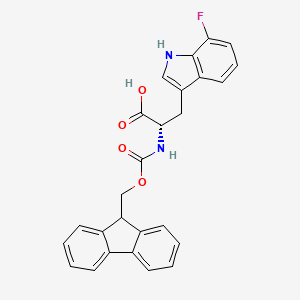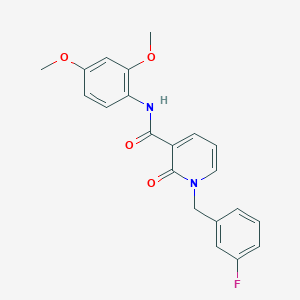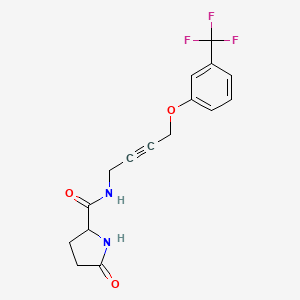
5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a phenoxy group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the trifluoromethyl group could influence the compound’s lipophilicity, while the carboxamide group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Related Compounds : Research on the synthesis of complex molecules with similar functional groups, such as pyrrolidine carboxamides and compounds with trifluoromethyl groups, has been conducted to explore their potential applications. For instance, the study by Bonacorso et al. (2003) on the preparation and crystal structure determination of copper(II) chloride adducts with trifluoromethyl pyrazoles demonstrates the interest in synthesizing novel compounds with specific structural features for potential applications, including anticancer drugs (Bonacorso et al., 2003).
Crystal Structure Analysis : The detailed structural analysis of related compounds, such as the study by Banerjee et al. (2002) on the structure and conformation of solvated pyrrolidine carboxamides, provides insights into their molecular conformations, which are crucial for understanding their biological activity and potential applications (Banerjee et al., 2002).
Potential Applications
Antimicrobial and Antifungal Activities : The synthesis and biological evaluation of novel pyrrolidine-3-carboxylic acid analogs, as explored by Devi et al. (2018), highlight the potential antimicrobial and antifungal applications of such compounds. This research indicates that certain derivatives show moderate to good activity against gram-positive and gram-negative bacteria, suggesting the utility of these compounds in developing new antimicrobial agents (Devi et al., 2018).
Catalysis in Chemical Reactions : The development of new catalysts based on pyrrolidine-2-carboxamide derivatives for hydrogenation, hydrosilylation, and C-C cross-coupling reactions, as investigated by Debono et al. (2007), demonstrates the versatility of these compounds in facilitating various chemical transformations. These findings suggest potential industrial applications in the synthesis of complex organic molecules (Debono et al., 2007).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine. Pyrrolidine derivatives are of great interest in drug discovery due to their versatile chemical properties and wide range of biological activities .
Propiedades
IUPAC Name |
5-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)11-4-3-5-12(10-11)24-9-2-1-8-20-15(23)13-6-7-14(22)21-13/h3-5,10,13H,6-9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPPXIHONFASNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2844075.png)
![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2844078.png)
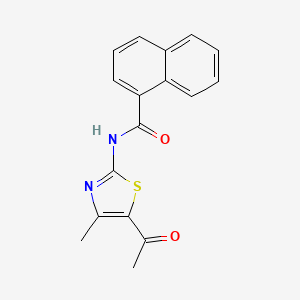
![8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
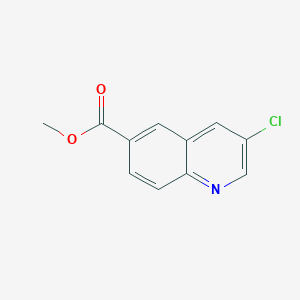
![{6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2844086.png)
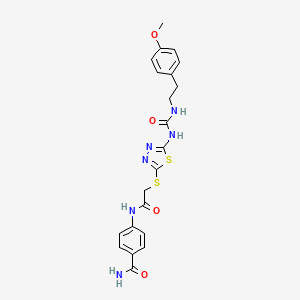
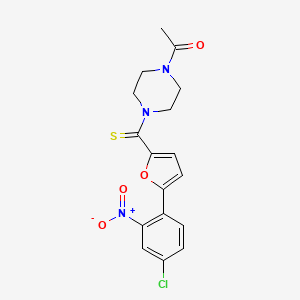
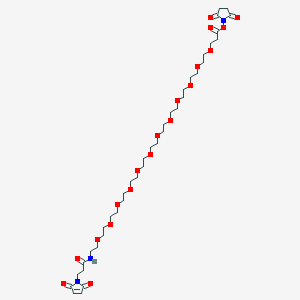
![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2844094.png)
![3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2844095.png)
